methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
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Overview
Description
Methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. This particular compound features a triazole ring substituted with a fluorophenyl group and a benzoate ester, making it a unique and interesting molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then subjected to further functionalization to introduce the fluorophenyl and benzoate ester groups.
Cycloaddition Reaction: The azide and alkyne precursors are reacted under copper(I)-catalyzed conditions (CuAAC) to form the triazole ring.
Functionalization: The triazole intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the fluorophenyl group.
Esterification: Finally, the benzoate ester is introduced through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atom with other substituents, potentially altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the specific reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
Methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivities and properties.
Biology: Triazole derivatives, including this compound, have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents. Their ability to interact with biological targets makes them valuable for drug discovery and development.
Medicine: The compound’s potential therapeutic applications include its use as an antifungal, antibacterial, and antiviral agent. Its ability to inhibit specific enzymes and pathways is of particular interest in medicinal chemistry.
Industry: In the industrial sector, the compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate: Another fluorophenyl-substituted compound with a different heterocyclic core.
Methyl 3-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)benzoate: A pyrazole derivative with similar structural features.
Uniqueness
Methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate stands out due to its unique triazole core, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential for interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 3-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c1-11-16(21-22-23(11)15-9-4-3-8-14(15)19)17(24)20-13-7-5-6-12(10-13)18(25)26-2/h3-10H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYKALQRHWRRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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